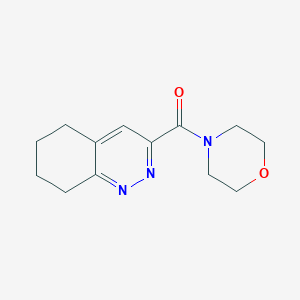

![molecular formula C30H34N2O4 B2973799 N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide CAS No. 866156-22-1](/img/structure/B2973799.png)

N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Benzoxazepine derivatives, including those similar to the compound , are often explored for their synthesis methods and potential biological activities. For instance, a study by Shaabani et al. (2009) introduced a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This synthesis involves a one-pot, three-component condensation reaction that doesn't require a catalyst or activation, indicating the potential for efficient production of such compounds. The synthesized derivatives are related to benzodiazepines known for a broad spectrum of biological activities, suggesting potential applications in pharmacology and medicine (Shaabani et al., 2009).

Potential Anticancer and Antibacterial Agents

Another study by Kuntala et al. (2015) focused on benzoxepine-1,2,3-triazole hybrids synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy. These compounds exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria and showed cytotoxicity against lung and colon cancer cell lines. This indicates the potential of benzoxazepine derivatives in developing new anticancer and antibacterial agents (Kuntala et al., 2015).

HIV-1 Reverse Transcriptase Inhibition

Research on tricyclic pyridobenzoxazepinones and dibenzoxazepinones by Klunder et al. (1992) revealed that these compounds could inhibit HIV-1 reverse transcriptase with low IC50 values, indicating their potential as novel non-nucleoside inhibitors for HIV-1 treatment. The study emphasizes the importance of specific substitutions on the compounds' rings for achieving optimal inhibitory activity, which could guide the design of more potent inhibitors based on the benzoxazepine scaffold (Klunder et al., 1992).

Propriétés

IUPAC Name |

N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O4/c1-3-4-5-6-7-8-9-18-35-24-14-11-22(12-15-24)29(33)31-23-13-17-27-25(20-23)30(34)32-26-16-10-21(2)19-28(26)36-27/h10-17,19-20H,3-9,18H2,1-2H3,(H,31,33)(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKHIUBTZPSFCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=CC(=C4)C)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2973717.png)

![N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2973720.png)

![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide](/img/structure/B2973721.png)

![Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2973723.png)

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2973727.png)

![ethyl 6-methyl-4-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2973729.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973733.png)

![2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2973737.png)

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2973739.png)